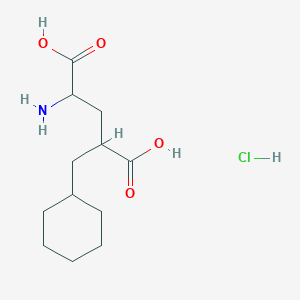
(2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2R,4R)-2-amino-4-(ciclohexilmetil)pentanodióico clorhidrato es un compuesto quiral con un potencial significativo en varios campos científicos. Es un derivado del ácido pentanodióico, que presenta un grupo amino y un grupo ciclohexilmetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2R,4R)-2-amino-4-(ciclohexilmetil)pentanodióico clorhidrato generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con los precursores quirales apropiados para garantizar la estereoquímica deseada.
Condiciones de reacción: Las condiciones de reacción a menudo incluyen el uso de grupos protectores para salvaguardar los grupos funcionales durante la síntesis. Los reactivos comunes incluyen bases y ácidos fuertes para facilitar la formación del producto deseado.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2R,4R)-2-amino-4-(ciclohexilmetil)pentanodióico clorhidrato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos ácidos carboxílicos en alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas y pH controlados para garantizar el resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido (2R,4R)-2-amino-4-(ciclohexilmetil)pentanodióico clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones proteicas.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido (2R,4R)-2-amino-4-(ciclohexilmetil)pentanodióico clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros aminoácidos quirales y derivados del ácido pentanodióico. Algunos ejemplos incluyen:
- Ácido (2S,4S)-2-amino-4-(ciclohexilmetil)pentanodióico
- Ácido (2R,4S)-2-amino-4-(ciclohexilmetil)pentanodióico
Singularidad
La singularidad del ácido (2R,4R)-2-amino-4-(ciclohexilmetil)pentanodióico clorhidrato radica en su estereoquímica específica, que puede resultar en actividades biológicas distintas en comparación con sus isómeros. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
IUPAC Name |
2-amino-4-(cyclohexylmethyl)pentanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h8-10H,1-7,13H2,(H,14,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRQYYUPDCXYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














